N-(6-methoxy-4-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-7-yl)methanesulfonamide
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Overview
Description
N-(6-methoxy-4-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-7-yl)methanesulfonamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-4-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-7-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide.
Final coupling: The methanesulfonamide group is introduced through reactions with methanesulfonyl chloride
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-4-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-7-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole core or the sulfonyl groups
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
N-(6-methoxy-4-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-7-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methoxy-4-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-7-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. The sulfonyl groups enhance its solubility and reactivity, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Sulindac: Another NSAID with a sulfonyl group.
Uniqueness
N-(6-methoxy-4-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-7-yl)methanesulfonamide is unique due to its combination of methoxy, sulfonyl, and methanesulfonamide groups, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
N-(6-methoxy-4-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-7-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S2/c1-21-14-8-13-10(7-11(14)15-22(2,17)18)9-5-4-6-12(9)16(13)23(3,19)20/h7-8,15H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBFFRPYJBPNRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C(CCC3)N(C2=C1)S(=O)(=O)C)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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